2-(Phenylthio)benzoic acid

Descripción

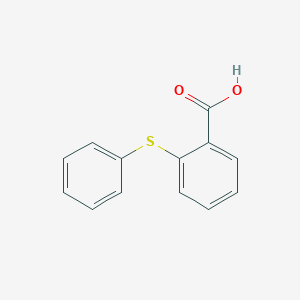

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLBXJKQYSENQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061754 | |

| Record name | Benzoic acid, 2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-12-4 | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1527-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Phenylthio)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP7B4APK5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Phenylthio Benzoic Acid

Cyclization Reactions for Functionalized 2-(Phenylthio)benzoates

Cyclization reactions offer a powerful strategy for the assembly of the arene moiety of 2-(phenylthio)benzoates through carbon-carbon bond formation, providing an alternative to traditional carbon-sulfur bond-forming reactions.

A notable method for the regioselective preparation of functionalized 2-(phenylthio)benzoates involves a formal '[3+3] cyclization/homo-Michael' reaction. vulcanchem.comsci-hub.se This approach utilizes 1-methoxy-1-trimethylsilyloxy-3-phenylthio-1,3-butadienes as the three-carbon building block, which reacts with 1,1-diacylcyclopropanes. vulcanchem.com The reaction is effectively mediated by titanium tetrachloride (TiCl₄), which promotes the cyclization cascade. vulcanchem.com

The proposed mechanism begins with a TiCl₄-mediated attack of the terminal carbon atom of the butadiene onto the diacylcyclopropane. This is followed by cyclization and a titanium-assisted cleavage of the spirocyclopropane moiety, ultimately leading to aromatization and the formation of the desired 2-(phenylthio)benzoate. vulcanchem.com This method is particularly valuable for producing highly substituted and sterically hindered products that can be difficult to obtain through other means. vulcanchem.com Catalytic versions of [3+3] cyclizations have also been developed using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf) as a catalyst for the reaction between 3-(arylthio)-1-(trimethylsilyloxy)-1,3-butadienes and 1,1,3,3-tetramethoxypropane, yielding 2-(arylthio)benzoates. semanticscholar.org

The reaction between 1-methoxy-1-trimethylsilyloxy-3-phenylthio-1,3-butadienes and various 1,1-diacylcyclopropanes serves as a practical illustration of the [3+3] cyclization strategy. vulcanchem.com The choice of substituents on both the butadiene and the cyclopropane (B1198618) components allows for the synthesis of a range of functionalized 2-(phenylthio)benzoates. For instance, reactions have been successfully carried out with 1,1-diacetylcyclopropane (B115079) and other derivatives containing different alkyl and aryl groups. vulcanchem.com The stoichiometry of the reactants and the concentration are important factors for optimizing the yield of the desired benzoate (B1203000) product. vulcanchem.com The regioselectivity of the reaction is a key feature, with the nucleophilic carbon of the butadiene preferentially attacking the acetyl group over less reactive groups on unsymmetrical cyclopropanes. vulcanchem.com

| Butadiene Substituent (Ar) | Cyclopropane Acyl Group 1 (R²) | Cyclopropane Acyl Group 2 (R³) | Cyclopropane Substituent (X) | Product Yield (%) |

|---|---|---|---|---|

| Ph | Me | Me | Cl | 48 |

| Ph | Me | Ph | Cl | 47 |

| Ph | Me | Me | Br | 58 |

| Ph | Et | Et | Br | 30 |

| Ph | Me | Ph | Br | 40 |

Data sourced from research on [3+3] cyclization reactions. vulcanchem.com

Alternative Synthetic Routes for Substituted 2-(Phenylthio)benzoic Acid Derivatives

Beyond the construction of the benzene (B151609) ring, various methods exist for the synthesis of specific substituted derivatives of this compound, often by modifying a pre-functionalized starting material.

One specific derivative, 2-(phenylthio)-5-trifluoromethylbenzoic acid, can be prepared via the hydrolysis of its corresponding nitrile precursor. The synthesis involves heating 2-(phenylthio)-5-trifluoromethyl-benzonitrile under reflux with an aqueous solution of sodium hydroxide (B78521) in ethanol (B145695) for several hours. After the reaction is complete, the mixture is cooled, diluted with water, and washed with an organic solvent like benzene to remove impurities. The aqueous phase is then acidified with concentrated hydrochloric acid, causing the desired carboxylic acid to precipitate. The product is extracted with a solvent such as methylene (B1212753) chloride, washed until neutral, dried, and the solvent is evaporated to yield 2-(phenylthio)-5-trifluoromethylbenzoic acid, which presents as a solid with a melting point of 140-145°C.

The synthesis of fluorinated derivatives like 3,4-difluoro-2-((phenylthio)methyl)benzoic acid involves specialized fluorination techniques. While detailed experimental procedures are not widely published, a potential synthetic route includes the reaction of a precursor such as 2-((phenylthio)methyl)benzoic acid with a fluorinating agent. One described general method involves reacting the precursor with hydrogen fluoride (B91410) to generate a benzoic acid derivative, which is subsequently treated with sulfur difluoride to yield the final 3,4-difluoro product. This approach highlights the use of potent fluorinating agents to install fluorine atoms onto the aromatic ring.

Catalytic Approaches in Synthesis

Catalysis offers efficient and milder alternatives to stoichiometric reagents for the synthesis of this compound and its derivatives. These methods often provide higher yields and better functional group tolerance.

Acid-catalyzed condensation represents a straightforward catalytic approach for derivatization. For example, this compound hydrazide can be condensed with various aldehydes in the presence of a catalytic amount of hydrochloric acid to form a series of 2-(phenylthio)benzoylarylhydrazone derivatives. smolecule.com

More advanced transition metal catalysis provides powerful tools for forming the key carbon-sulfur bond. A nickel-catalyzed method has been developed for the direct sulfenylation of unactivated arenes using a removable bidentate auxiliary. evitachem.com This process, promoted by benzoic acid, allows for the efficient synthesis of functionalized aryl sulfides. evitachem.com Another approach utilizes a magnetic nanoparticle-supported copper(I) complex as a stable and reusable catalyst for the C–S coupling reaction between heteroaryl halides, aryl boronic acids, and elemental sulfur as the sulfur source. This one-pot, three-component reaction provides good yields of products like 2-(phenylthio)benzo[d]thiazole. The development of metal-catalyzed decarbonylative cross-coupling of thioesters also presents a viable route to thioethers, with nickel and palladium catalysts being particularly effective. These catalytic systems are often advantageous due to their mild reaction conditions and tolerance of various functional groups.

Chemical Reactivity and Transformation of 2 Phenylthio Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 2-(phenylthio)benzoic acid undergoes typical reactions characteristic of this functional group, including esterification, amidation, and conversion to acyl derivatives. ontosight.ai

Esterification Reactions

Esterification of this compound can be achieved by reacting it with alcohols in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. quora.com For instance, the reaction with methanol (B129727) yields methyl 2-(phenylthio)benzoate, which serves as an important intermediate in the synthesis of other compounds, including hydrazides. Another approach to ester synthesis involves the reaction of a carboxylate anion with a primary alkyl halide. libretexts.org

A study on the antioxidant and anti-diabetic activities of 2-(phenylthio)ethyl benzoate (B1203000) derivatives involved the synthesis of these esters from benzoic acid derivatives and 2-(phenylthio)ethanol. researchgate.net The general reaction involves the coupling of the carboxylic acid with the alcohol, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species.

Table 1: Examples of Esterification Reactions of this compound Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Methanol | Methyl 2-(phenylthio)benzoate | H₂SO₄, reflux |

| Benzoic acid derivatives | 2-(Phenylthio)ethanol | 2-(Phenylthio)ethyl benzoate derivatives | Standard biomedical assays researchgate.net |

| Carboxylate anion | Primary alkyl halide | Ester | Sₙ2 reaction libretexts.org |

Amidation Reactions

Amidation of this compound involves its reaction with amines to form the corresponding amides. This transformation can be carried out by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then reacts with an amine. prepchem.com For example, 2-(phenylthio)benzamide is synthesized by treating 2-(phenylthio)benzoyl chloride with concentrated ammonium (B1175870) hydroxide (B78521). prepchem.com

Direct amidation of carboxylic acids with amines is also possible using coupling agents. lookchemmall.com These reagents activate the carboxylic acid, facilitating the nucleophilic attack of the amine. Studies have shown that selective amidation can be achieved even in the presence of other nucleophilic groups like thiols. lookchemmall.com For instance, the reaction of benzoic acid with a mixture of aniline (B41778) and benzenethiol (B1682325) can selectively produce the corresponding amide. lookchemmall.com

Table 2: Examples of Amidation Reactions of this compound and its Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-(Phenylthio)benzoyl chloride | Concentrated ammonium hydroxide | 2-(Phenylthio)benzamide | Acetone, reflux prepchem.com |

| Benzoic acid | Aniline/Benzenethiol | N-Phenylbenzamide (major) | Coupling agent lookchemmall.com |

| 2-Aryloxybenzamide | Primary/Secondary amines | 2-(Hydroxyphenoxy)benzamide derivatives | PhIO-mediated oxidation nih.gov |

Formation of Acid Chlorides and Other Acyl Derivatives

The carboxylic acid group of this compound can be converted into an acid chloride, a more reactive acyl derivative. This is typically achieved by treatment with thionyl chloride (SOCl₂). libretexts.orgprepchem.comprepchem.com The resulting 2-(phenylthio)benzoyl chloride is a valuable intermediate for the synthesis of esters, amides, and other derivatives. prepchem.comgoogle.com The reaction proceeds through a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.org

Other acyl derivatives can also be synthesized. For example, heating two molecules of a carboxylic acid can lead to the formation of an acid anhydride (B1165640), although this method is primarily used for acetic anhydride due to the high temperatures required. libretexts.org

Reactions Involving the Thioether Moiety

The thioether group in this compound is susceptible to oxidation and can participate in radical reactions.

Oxidation Reactions of the Thioether Group

The sulfur atom in the thioether linkage of this compound can be oxidized to form a sulfoxide (B87167) or a sulfone. ontosight.airesearchgate.net This transformation is typically carried out using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, mCPBA), or other oxidants. rsc.orgorgsyn.orgmdpi.com The degree of oxidation, whether to the sulfoxide or sulfone, can often be controlled by the choice of oxidant and reaction conditions.

For example, the oxidation of various thioethers to sulfoxides can be achieved with high selectivity using catalysts like organic ligand-modified polyoxomolybdates. rsc.org In some cases, the oxidation of a thioether to a sulfoxide can be a key step in a multi-step synthesis, such as the formation of dibenzothiophenium salts for PET tracer labeling. mdpi.comcore.ac.uknih.gov The synthesis of 2-[1-(phenylsulfonyl)ethyl]benzoic acid and 2-[1-(phenylsulfonyl)propyl]benzoic acid also involves the sulfone group. researchgate.net

Table 3: Oxidation of Thioether Group

| Starting Material | Oxidizing Agent | Product | Reference |

| Thioethers | Organic ligand-modified polyoxomolybdates | Sulfoxides | rsc.org |

| Biphenyl thioethers | H₅IO₆ | Biphenyl sulfoxides | core.ac.uk |

| N-Benzylidenebenzenesulfonamide | m-Chloroperoxybenzoic acid (mCPBA) | (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | orgsyn.org |

| Biphenyl thioethers | Sodium hypochlorite, Calcium hypochlorite, mCPBA | Biphenyl sulfoxides | mdpi.com |

Radical Reactions and Mechanisms of o-(Thio)benzoyloxyl Radicals

The thioether linkage can influence radical reactions. While direct radical reactions on the sulfur of this compound are less common in the provided context, the broader field of radical chemistry involving sulfur compounds is extensive. For instance, the addition of thiyl radicals, generated from thiols, to alkenes and alkynes is a well-established process. nih.govrsc.orgprinceton.edu

The generation of radicals from derivatives of benzoic acid, such as benzoyl peroxide, has been studied. Benzoyl peroxide can decompose to form benzoyloxyl radicals. nih.govlibretexts.org These radicals can then undergo further reactions, including fragmentation to form phenyl radicals and carbon dioxide, or hydrogen abstraction. nih.gov

In the context of thio-containing compounds, the reaction of benzenethiol with alkynes proceeds via intermediate 2-(phenylthio)vinyl radicals. rsc.org The stability and reactivity of these radical intermediates are influenced by the substituents. Furthermore, the generation of radicals can be initiated by various methods, including thermal or photochemical decomposition of precursors. nih.govlibretexts.org For example, photoredox catalysis is a modern approach for generating radicals under mild conditions from various starting materials, including those containing sulfur. researchgate.net

Influence of the Thioether Substituent on Reactivity and Stability

The chemical behavior of this compound is significantly shaped by the electronic interplay between the thioether (-S-) linkage and the carboxylic acid (-COOH) group attached to the benzene (B151609) ring. The thioether group, with its lone pair of electrons on the sulfur atom, can donate electron density to the aromatic ring through resonance. This electron-donating nature generally activates the aromatic ring, making it more susceptible to electrophilic attack.

The stability of the thioether bond itself is noteworthy. Thioethers are generally stable but can be oxidized to form sulfoxides and subsequently sulfones. This transformation would drastically alter the electronic influence of the substituent, turning it from an electron-donating group into a potent electron-withdrawing group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on a substituted benzene ring is dictated by the directing effects of the substituents already present. libretexts.orgwikipedia.org

In this compound, two substituents are present on one of the aromatic rings: the carboxylic acid group and the phenylthio group.

Carboxylic Acid (-COOH) Group: This is a deactivating, meta-directing group. numberanalytics.comquora.com It withdraws electron density from the ring, making substitution slower and directing incoming electrophiles to the positions meta to it (C4 and C6).

Thioether (-S-Ph) Group: The sulfur atom's lone pairs can be donated to the ring, making this group an activating, ortho, para-director. It directs incoming electrophiles to the positions ortho and para to the sulfur atom.

The presence of both a meta-director and an ortho, para-director on the same ring leads to a complex regiochemical outcome. The substitution pattern will be a result of the combined directing influences. The phenylthio group is attached at the C2 position. Therefore, it directs incoming electrophiles to the C3 (ortho), C5 (para), and C1 (ortho, already substituted) positions. The carboxylic acid group is at C1 and directs to C4 and C6 (meta). The activating nature of the thioether group suggests that substitution will be favored on the ring it is attached to, at the positions activated by it. The most likely positions for electrophilic attack would be C3 and C5, which are ortho and para to the activating thioether group, respectively.

| Substituent | Electronic Effect | Directing Preference |

| -COOH | Electron-withdrawing, Deactivating | meta (to C1) |

| -S-Ph | Electron-donating (by resonance), Activating | ortho, para (to C2) |

Derivatization Strategies and Synthetic Transformations

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are often synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. nih.gov This strategy can be applied to this compound to create a variety of derivatives.

The synthetic route begins with the conversion of this compound to its corresponding hydrazide, this compound hydrazide. This is typically achieved by first esterifying the carboxylic acid (e.g., to methyl 2-(phenylthio)benzoate) and then reacting the ester with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). nih.gov

Once the this compound hydrazide is obtained, it can be reacted with a wide range of aldehydes or ketones to yield the desired hydrazone derivatives. nih.gov The reaction is usually carried out in a suitable solvent like methanol or ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) to facilitate the condensation. nih.gov

General Reaction Scheme:

Esterification: this compound + Alcohol (e.g., Methanol) → Methyl 2-(phenylthio)benzoate

Hydrazide Formation: Methyl 2-(phenylthio)benzoate + Hydrazine Hydrate → this compound Hydrazide

Hydrazone Synthesis: this compound Hydrazide + Aldehyde/Ketone → this compound Hydrazone Derivative

This synthetic pathway allows for the introduction of diverse structural motifs onto the core this compound scaffold, enabling the exploration of new chemical entities.

Anilides are amides derived from aniline. The formation of anilides from a carboxylic acid is a common synthetic transformation. For a related compound, 2-phenylthiomethyl-benzoic acid, anilides can be prepared through a two-step process. This process is analogous to the synthesis of anilides from structurally similar compounds like 2-(4-ethylphenoxymethyl)benzoic acid.

The first step involves the activation of the carboxylic acid group. A standard method is the conversion of the carboxylic acid to its corresponding acid chloride. This is typically achieved by reacting 2-phenylthiomethyl-benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

The resulting 2-phenylthiomethyl-benzoyl chloride is a reactive intermediate. In the second step, this acid chloride is reacted with a substituted or unsubstituted aniline. The nucleophilic nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the anilide and the elimination of hydrogen chloride. nih.gov

General Reaction Scheme:

Acid Chloride Formation: 2-Phenylthiomethyl-benzoic Acid + Thionyl Chloride → 2-Phenylthiomethyl-benzoyl Chloride

Anilide Formation: 2-Phenylthiomethyl-benzoyl Chloride + Aniline → N-Phenyl-2-(phenylthiomethyl)benzamide (an anilide)

This synthetic route provides a versatile method for creating a library of anilide derivatives by varying the aniline component used in the second step.

Applications in Organic Synthesis and Catalysis

Building Block in Complex Organic Molecule Construction

As a fundamental building block, 2-(phenylthio)benzoic acid provides a readily available scaffold for the synthesis of more complex organic molecules. cymitquimica.com Its structure, which combines a carboxylic acid and a sulfide, offers multiple points for chemical modification. This dual functionality is crucial for its role in creating a diverse array of compounds, from pharmaceuticals to advanced materials. cymitquimica.comchemimpex.com The phenylthio group, in particular, enhances the reactivity of the molecule, making it an excellent starting point for developing novel compounds. chemimpex.com

Precursor for Biologically Active Molecules and Drug Candidates

The inherent chemical properties of this compound make it an important precursor in the synthesis of molecules with potential biological activity. chemimpex.com Researchers have explored its use in developing new drug candidates due to its unique structure, which can be a key factor in enhancing the efficacy of certain medications. chemimpex.comcymitquimica.com For instance, it has been used to synthesize a series of 2-(phenylthio)benzoylarylhydrazone derivatives, some of which have demonstrated antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The core structure of this compound can be chemically modified to create libraries of compounds for screening and identifying new therapeutic agents. chemimpex.comnih.gov It is also investigated for its potential to inhibit the synthesis of DNA and RNA in mycobacteria, leading to cell death. cymitquimica.com

Intermediate in the Synthesis of Specific Pharmaceutical Precursors (e.g., 2-trifluoromethylthioxanthones)

This compound and its derivatives are significant intermediates in the synthesis of various pharmaceutical precursors, including 2-trifluoromethylthioxanthones. Thioxanthones, in general, are valuable scaffolds in medicinal chemistry, serving as precursors for a range of therapeutic agents. The synthesis of 2-trifluoromethylthioxanthone from derivatives of this compound is a key step in the production of certain psychoactive drugs.

The general synthetic route involves the formation of a diaryl sulfide, specifically a substituted this compound, followed by an intramolecular cyclization to form the tricyclic thioxanthone core. This process is a common strategy for constructing the thioxanthone ring system. researchgate.netarabjchem.org

A prevalent method for preparing 2-trifluoromethylthioxanthone involves the reaction of a substituted thiosalicylic acid with a substituted benzene (B151609) derivative to form a 2-(arylthio)benzoic acid intermediate. This intermediate is then cyclized, typically using a strong acid like concentrated sulfuric acid or polyphosphoric acid, to yield the final thioxanthone product. google.comgoogle.comgoogle.com

For instance, one synthetic pathway to 2-trifluoromethylthioxanthone starts with the nucleophilic substitution reaction between thiosalicylic acid and p-chlorobenzotrifluoride. This reaction, often carried out in the presence of a phase transfer catalyst and an acid binding agent in an organic solvent, yields 2-(p-trifluoromethylphenylthio)benzoic acid. google.com This intermediate is then subjected to a dehydration and cyclization reaction, commonly using concentrated sulfuric acid, to produce 2-trifluoromethylthioxanthone. google.comgoogle.com This thioxanthone is a crucial intermediate in the synthesis of the antipsychotic drug Flupentixol. google.com

Another approach utilizes o-mercaptobenzoic acid and p-mesyl benzotrifluoride (B45747) as starting materials. google.com The initial condensation reaction, facilitated by an inorganic acid binding agent and a catalyst, produces 2-(p-trifluoromethylthiophenyl)benzoic acid. Subsequent cyclodehydration of this intermediate in the presence of a dehydrating agent affords 2-trifluoromethylthioxanthone. google.com

The following table summarizes a typical synthesis of 2-trifluoromethylthioxanthone where a derivative of this compound acts as an intermediate, based on findings from patent literature. google.comgoogle.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Thiosalicylic acid, p-Chlorobenzotrifluoride | Phase transfer catalyst, Acid binding agent, Organic solvent | 2-(p-Trifluoromethylphenylthio)benzoic acid |

| 2 | 2-(p-Trifluoromethylphenylthio)benzoic acid | Concentrated sulfuric acid, Heat | 2-Trifluoromethylthioxanthone |

This synthetic strategy highlights the essential role of the this compound scaffold as a direct precursor to the pharmacologically important thioxanthone ring system.

Medicinal Chemistry and Biological Activity of 2 Phenylthio Benzoic Acid Derivatives

Potential Pharmacological Profiles and Therapeutic Applications of 2-(Phenylthio)benzoic Acid Derivatives

The scaffold of this compound serves as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have been explored for a wide range of biological activities, demonstrating potential applications in treating various diseases. The structural flexibility of this molecule allows for modifications that can lead to compounds with enhanced pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity (Antibacterial and Antifungal)

Derivatives of this compound have shown significant promise as antimicrobial agents. Research has demonstrated their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

A study focusing on 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives revealed potent antifungal activity. All tested compounds in this series were found to be more active than the reference drug ketoconazole (B1673606) against Candida albicans and C. krusei. nih.gov Similarly, another study synthesized four 2-(phenylthio)-ethyl benzoate (B1203000) derivatives and evaluated their antimicrobial potential. These compounds showed activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumonia, Proteus vulgaris, Enterococcus faecium, Pseudomonas aeruginosa, MRSA, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 6.25 mg/ml. researchgate.net Notably, one of the derivatives exhibited the same MIC value as the standard antifungal fluconazole (B54011) (1.56 mg/ml) against Candida growth. researchgate.net

The mechanism of action for benzoic acid derivatives generally involves the disruption of cellular processes due to their acidic nature, leading to enzyme interaction or membrane disruption. nih.gov The inclusion of a thioether group, particularly at position 2 of an aromatic ring, is known to play an important role in enhancing antimicrobial activity. nih.gov

Anticancer and Cytotoxic Activities

The investigation of this compound derivatives has extended to oncology, with several studies reporting significant cytotoxic effects against various human cancer cell lines. These findings underscore the potential of this chemical scaffold in the development of new anticancer agents.

In a study evaluating 2-(phenylthio)-ethyl benzoate derivatives, the compounds were tested for their cytotoxic activity on MCF-7 human breast carcinoma cells. The results indicated that these derivatives could arrest the G2-M phase of the cell cycle, ultimately leading to necrosis. researchgate.net Another research effort synthesized a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, which are structurally related. A majority of these compounds demonstrated cytotoxic activity against human colon cancer (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. researchgate.net

Furthermore, research on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, which incorporate a similar thio-phenyl structure, showed significant anticancer activity. The IC50 values against HeLa cells ranged from 8.49–62.84 µg/mL, against SKOV-3 ovarian cancer cells from 7.87–70.53 µg/mL, and against MCF-7 cells from 11.20–93.46 µg/mL. researchgate.net The parent compound, benzoic acid itself, has also been shown to exhibit a cytotoxic effect on various cancer cells. nih.gov

Anti-inflammatory Properties

Derivatives containing the phenylthio moiety have demonstrated significant anti-inflammatory activities. Chemical modifications of structures related to this compound have led to the discovery of potent agents for inhibiting inflammation in preclinical models.

One study focused on the synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides. Certain compounds within this series, particularly those with an electron-attracting substituent at the 4'-position, were found to potently inhibit adjuvant-induced arthritis in rats and collagen-induced arthritis in mice when administered orally. nih.gov A specific derivative, 4'-Carbamoyl-2'-(2,4-difluorophenylthio)methanesulfonanilide, was effective in reducing arthritis in a spontaneous autoimmune disease model in MRL/lpr mice. nih.gov The broader family of benzoic acid derivatives is also recognized for exhibiting anti-inflammatory properties. nih.gov

Antidiabetic, Antioxidant, and Anti-obesity Effects (of derivatives)

Recent studies have highlighted the potential of this compound derivatives in managing metabolic disorders. A study on four 2-(phenylthio)-ethyl benzoate derivatives assessed their antioxidant, antidiabetic, and anti-obesity activities. nih.gov

The results identified one derivative, referred to as compound 2a, as having potent antidiabetic activity by inhibiting α-amylase and α-glycosidase, with IC50 values of 3.57 ± 1.08 and 10.09 ± 0.70 µg/ml, respectively. nih.gov These values were superior to the positive control, acarbose. The same compound also demonstrated the highest antioxidant activity in the series, as measured by β-carotene linoleic acid and DPPH methods. nih.gov

In terms of anti-obesity potential, compound 2a showed notable anti-lipase activity with an IC50 value of 107.95 ± 1.88 µg/ml, compared to orlistat's IC50 of 25.01 ± 0.78 µg/ml. nih.govresearchgate.net These findings suggest that specific derivatives of this compound could be promising candidates for further preclinical and clinical development for treating diabetes, oxidative stress, and obesity. nih.gov

Anti-malarial Effects (of similar quinoline (B57606) derivatives)

Quinoline-based compounds are a cornerstone in the history and current treatment of malaria, with drugs like chloroquine (B1663885) serving as primary examples. nih.govnih.gov The quinoline scaffold is a privileged structure in medicinal chemistry for developing antimalarial agents. jptcp.com While direct synthesis of antimalarial quinolines from this compound is not prominently documented, the chemical functionalities present in its derivatives are amenable to synthetic routes that produce heterocyclic systems, including quinolines.

The development of novel quinoline derivatives remains a critical strategy to combat the growing resistance of the malaria parasite, Plasmodium falciparum, to existing drugs. nih.gov Research has shown that novel series of quinoline derivatives possess moderate to high antimalarial activities, with some compounds showing excellent activity compared to chloroquine. nih.gov The mechanism of action for many quinoline antimalarials involves interfering with the parasite's detoxification of heme within its digestive vacuole. nih.gov Given the versatility of the this compound scaffold in organic synthesis, it represents a potential, albeit underexplored, starting point for the generation of novel quinoline-based structures for antimalarial screening.

Antimycobacterial Activity against Mycobacterium tuberculosis (of hydrazone derivatives)

Tuberculosis remains a significant global health threat, necessitating the development of new and more effective drugs. Hydrazone derivatives of this compound have emerged as a promising class of compounds with antimycobacterial properties.

A study focused on the synthesis of 2-(phenylthio)benzoylarylhydrazones and their evaluation against Mycobacterium tuberculosis H37Rv. semanticscholar.org The research found that compounds containing 5-nitroheteroaryl moieties were particularly active. Specifically, the 5-Nitro-2-furyl analogue and the 5-Nitro-2-thienyl analogue demonstrated significant antimycobacterial activity, with IC90 values of 7.57 µg/mL and 2.96 µg/mL, respectively. semanticscholar.org This highlights the potential of combining the 2-(phenylthio)benzoyl structure with nitro-containing heterocyclic rings to create potent antituberculosis agents.

Mechanism of Action Studies

Inhibition of Enzymes (e.g., thiopurine methyltransferase, α-amylase, α-glycosidase, lipase (B570770), human casein kinase 2)

Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes, demonstrating a variety of potential therapeutic applications.

Thiopurine Methyltransferase (TPMT)

Thiopurine methyltransferase is an enzyme that metabolizes thiopurine drugs. chemicalbook.com A series of benzoic acid derivatives have been shown to inhibit purified human kidney TPMT. chemicalbook.com The concentration required for 50% inhibition (IC50) varied, ranging from 20 µM for 3,4-dimethoxy-5-hydroxybenzoic acid to 2.1 mM for acetylsalicylic acid. chemicalbook.com The inhibition was determined to be noncompetitive or mixed concerning both the methyl donor, S-adenosyl-L-methionine, and the methyl acceptor substrate, 6-mercaptopurine. chemicalbook.com Interestingly, several nonheterocyclic aromatic thiol compounds, including thiophenol and thiosalicylic acid, were identified as potent substrates for TPMT, with apparent Km constants in the nanomolar range. chemicalbook.com This finding has led to the suggestion that "aryl thiol methyltransferase" might be a more fitting name for the enzyme. chemicalbook.com

α-Amylase and α-Glucosidase

These enzymes are key targets in managing hyperglycemia as they are involved in carbohydrate digestion. bldpharm.com A study focusing on 2-(phenylthio)-ethyl benzoate derivatives identified a specific compound, designated as 2a, which exhibited potent inhibitory activity against both α-amylase and α-glycosidase. nih.govnih.gov This compound was found to be more effective than the standard drug, acarbose. nih.govnih.gov Molecular docking studies suggest that the inhibitory action involves hydrogen bonding and hydrophobic interactions with the enzymes. bldpharm.com

| Enzyme | Compound 2a IC50 (µg/ml) | Acarbose IC50 (µg/ml) |

|---|---|---|

| α-Amylase | 3.57 ± 1.08 | 6.47 |

| α-Glucosidase | 10.09 ± 0.70 | 44.79 |

Lipase

Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats, making it a target for anti-obesity agents. chemicalbook.com The 2-(phenylthio)-ethyl benzoate derivative '2a' also demonstrated potential anti-lipase activity. nih.govnih.gov Its IC50 value was 107.95 ± 1.88 µg/ml, which was compared to the standard drug orlistat, which has an IC50 of 25.01 ± 0.78 µg/ml. nih.govnih.gov

Human Casein Kinase 2 (CK2)

Human casein kinase 2 (CK2) is a serine/threonine protein kinase implicated in various cellular processes, and its upregulation is associated with several cancers. mendeley.comcymitquimica.comtandfonline.com While direct inhibition by this compound is not extensively documented, more complex derivatives have shown significant activity. For instance, 3-(5-phenylthieno[2,3-d]pyrimidin-4-ylamino)benzoic acid was found to be an extremely active and selective CK2 inhibitor with an IC50 value of 0.01 μM. cymitquimica.com Another study identified 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid as a lead compound with submicromolar potency against CK2α (IC50 = 0.6 μM). mendeley.com These findings highlight that the broader benzoic acid scaffold is a promising starting point for developing potent CK2 inhibitors. mendeley.comcymitquimica.com

Interaction with Biological Systems and Molecular Targets

The functional groups of this compound and its derivatives govern their interactions with biological molecules. The phenylthio substituent can influence the compound's reactivity and stability, which in turn affects its interactions within biological systems. nih.gov Studies on the inhibition of α-amylase by benzoic acid derivatives revealed that both hydrogen bonding and hydrophobic interactions are the primary forces involved in the ligand-enzyme binding. bldpharm.com In the case of TPMT, research suggests that benzoic acid inhibitors may interact with a different site on the enzyme than its thiophenol substrates. scholars.direct

Modulation of Enzyme Activity or Membrane Permeability

Derivatives of this compound primarily modulate biological systems by inhibiting enzyme activity. For example, studies on TPMT show a noncompetitive or mixed inhibition pattern, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. chemicalbook.com In the context of α-glucosidase and α-amylase, certain benzothiazine derivatives, which share structural similarities, have been shown to act as non-competitive inhibitors.

There is currently limited specific information available in the reviewed literature regarding the direct effects of this compound derivatives on membrane permeability.

Structure-Activity Relationships (SAR)

Influence of Substituents on Biological Activity (e.g., trifluoromethyl group, nitro group, amino group)

The biological activity of this compound derivatives can be significantly altered by adding different substituents to the aromatic rings.

Trifluoromethyl Group

The trifluoromethyl group is an electron-withdrawing substituent. In studies on benzothiazole (B30560) derivatives, which contain a related structural motif, the introduction of electron-withdrawing groups like trifluoromethyl was found to improve antiproliferative activity. Further research on benzothiazole-phenyl analogs as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) showed that trifluoromethyl groups on the aromatic rings were well tolerated by the target enzymes when placed at the ortho and para positions.

Nitro Group

The nitro group is another strong electron-withdrawing group. In a similar vein to the trifluoromethyl group, its introduction into benzothiazole derivatives enhanced antiproliferative activity. For a series of 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazole (B57391) derivatives, a compound bearing an electron-withdrawing nitro group at the 6-position was found to be more active than derivatives with electron-donating groups.

Amino Group

The amino group is an electron-donating group. For 2-phenyl-substituted benzimidazoles, the presence of an amino group was shown to enhance the inhibition of COX and 5-lipoxygenase enzymes. In another study on benzimidazole derivatives, compounds substituted with amino groups at the ortho and para positions demonstrated good anti-inflammatory activity.

| Substituent | Property | Observed Effect on Activity | Compound Class Studied |

|---|---|---|---|

| Trifluoromethyl (-CF3) | Electron-withdrawing | Improved antiproliferative activity | Benzothiazole derivatives |

| Nitro (-NO2) | Electron-withdrawing | Improved antiproliferative activity | Benzothiazole derivatives |

| Amino (-NH2) | Electron-donating | Enhanced COX/5-lipoxygenase inhibition | Benzimidazole derivatives |

Correlation of Electronic Properties with Biological Activity

Quantitative structure-activity relationship (QSAR) studies have established a clear link between the electronic properties of benzoic acid derivatives and their biological activity. A QSAR analysis of substituted benzoic acids as inhibitors of TPMT resulted in an equation where inhibitory activity was modeled effectively by including the normal Hammett constant, which accounts for electronic effects, and a parameter related to lipophilicity. chemicalbook.com The specific equation developed was: pI50 = 1.25( +/- 0.53)pi'3 + 0.73( +/- 0.38)MR3,4 + 2.92( +/- 0.39). scholars.direct

This correlation is not limited to TPMT inhibition. The activity of certain 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as inhibitors of 3-alpha-hydroxysteroid dehydrogenase is also influenced by electronic effects. Conversely, for some activities, the trend is reversed. For example, one study on the antisickling properties of benzoic acid derivatives concluded that strong electron-donating groups attached to the benzene (B151609) ring were a crucial feature for potent activity. In the case of antiproliferative benzothiazole derivatives, the introduction of electron-withdrawing substituents generally improved activity, while electron-donating groups led to a decrease. These findings underscore the importance of electronic properties in the rational design of bioactive this compound derivatives.

Impact of Thioether and Carboxylic Acid Functionalities on Biological Interactions

The biological activity of this compound and its derivatives is significantly influenced by the presence and interplay of the thioether bridge (-S-) and the carboxylic acid (-COOH) group. These two functional groups are critical in defining the molecule's physicochemical properties, such as its acidity, lipophilicity, and ability to form hydrogen bonds, which in turn govern its interactions with biological targets.

The carboxylic acid moiety is a common feature in many pharmaceuticals, present in approximately 25% of all commercialized drugs. wiley-vch.de Its primary role stems from its acidic nature. wiley-vch.decymitquimica.com At physiological pH, the carboxylic acid group is typically ionized, forming a carboxylate anion (-COO⁻). This negative charge can engage in crucial ionic interactions or hydrogen bonds with positively charged residues, such as arginine or lysine, within the binding site of a target protein. researchgate.net This ability to act as a hydrogen bond donor and acceptor is a key determinant of the pharmacophore for many active agents. wiley-vch.deresearchgate.net Furthermore, the ionization of the carboxylic acid group enhances the water solubility of the molecule, which can be advantageous for its pharmacokinetic profile. wiley-vch.deresearchgate.net The group's reactivity also allows for the synthesis of various derivatives, such as esters and amides, which can modulate the compound's biological activity and pharmacokinetic properties. cymitquimica.com

Computational Studies in Medicinal Chemistry

Computational methods are indispensable tools in modern medicinal chemistry for designing and discovering new drugs. These in silico techniques, including molecular docking, pharmacokinetic prediction, and quantitative structure-activity relationship (QSAR) analyses, allow researchers to model, predict, and understand the behavior of molecules like this compound at a molecular level, thus accelerating the drug development process. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (e.g., α-amylase binding pocket)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps to elucidate the binding mode and affinity of a compound, providing insights into its potential mechanism of action. mdpi.com For derivatives of this compound, molecular docking has been employed to understand their interactions with enzymes such as α-amylase, a key target in the management of type-2 diabetes. nih.govmdpi.com

In a study involving derivatives of 2-(phenylthio)-ethyl benzoate, molecular docking was used to investigate the interactions within the α-amylase binding pocket. nih.gov The goal was to understand how these compounds inhibit the enzyme, which is responsible for breaking down complex carbohydrates into glucose. mdpi.com The docking simulations revealed that the compounds could fit into the active site of α-amylase, forming specific interactions with key amino acid residues. For example, analysis of the binding mode of a highly active derivative showed that its cholorbenzene ring could form hydrophobic contacts with residues like W58 and Y62, while other parts of the molecule formed hydrogen bonds with residues such as D197 and D300. nih.gov These interactions stabilize the ligand-enzyme complex, leading to the inhibition of the enzyme's catalytic activity.

The table below summarizes typical interactions observed in docking studies of inhibitors with the α-amylase active site, based on findings from related compounds.

| Interacting Residue | Type of Interaction | Role in Binding |

| ASP197 | Hydrogen Bond, Ionic | Often interacts with hydroxyl or amine groups of the inhibitor. Crucial for catalysis. |

| GLU233 | Hydrogen Bond | Forms hydrogen bonds with the inhibitor, stabilizing its position in the active site. |

| ASP300 | Hydrogen Bond, Salt Bridge | Interacts with polar groups on the ligand, contributing to binding affinity. |

| TRP59, TYR62 | Hydrophobic, Pi-stacking | Forms hydrophobic interactions with aromatic rings of the inhibitor. |

| ARG195, HIS299 | Hydrogen Bond | Key residues that can form hydrogen bonds with the inhibitor. |

This table represents common interactions found in α-amylase docking studies and is for illustrative purposes.

Prediction of Pharmacokinetic Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico tools are widely used in the early stages of drug design to predict these properties, helping to identify candidates with favorable drug-like characteristics and reduce the likelihood of late-stage failures. nih.gov

For this compound and its derivatives, various computational models can predict key pharmacokinetic parameters. These predictions are based on the molecule's structure and physicochemical properties, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. plos.org Web-based platforms and software can estimate properties like human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.govplos.org For instance, the lipophilicity (logP) is a crucial parameter, with optimal values typically falling between 0 and 3 for good membrane permeability. plos.org

The following table shows an example of predicted pharmacokinetic properties for a hypothetical this compound derivative, based on parameters commonly assessed in computational ADME studies.

| Pharmacokinetic Parameter | Predicted Value/Classification | Importance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Moderate | In vitro model for predicting intestinal drug absorption. |

| Distribution | ||

| LogP (Lipophilicity) | 2.5 | Influences membrane permeability and solubility. |

| Plasma Protein Binding (PPB) | >90% | Affects the amount of free drug available to act on the target. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Predicts potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Predicts potential for drug-drug interactions with a major metabolic enzyme. |

| Excretion | ||

| Total Clearance | Low | Predicts the rate at which the drug is removed from the body. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes | A rule of thumb to evaluate if a compound has properties that would make it a likely orally active drug. |

This is an illustrative table of predicted ADME properties. Actual values would require specific computational analysis of the compound.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, researchers can understand which structural, physicochemical, or electronic properties are crucial for a molecule's activity and can predict the potency of new, unsynthesized compounds. mdpi.comejbps.com

For classes of compounds related to this compound, QSAR studies have been instrumental in identifying key molecular descriptors that govern their biological effects. For example, a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity was positively correlated with properties like hydrophobicity, molar refractivity, and aromaticity. nih.gov The study also found that the presence of certain heteroatoms, such as sulfur, at specific positions could decrease the inhibitory activity, highlighting the nuanced role of molecular structure. nih.gov

A typical QSAR model is represented by a mathematical equation that links biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) to calculated molecular descriptors. The statistical quality of the model is assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.com

The table below illustrates the kind of findings a QSAR study on a series of benzoic acid derivatives might produce.

| Molecular Descriptor | Correlation with Activity | Interpretation |

| Hydrophobicity (LogP) | Positive | Increased lipophilicity may enhance membrane passage or hydrophobic interactions with the target. nih.gov |

| Molar Refractivity (MR) | Positive | Relates to the volume of the molecule and its polarizability; suggests that bulkier groups might improve binding. nih.gov |

| Aromaticity | Positive | Indicates that the presence of aromatic rings is favorable for activity, possibly through pi-stacking interactions. nih.gov |

| Presence of -OH group | Positive | Suggests that a hydroxyl group at a specific position can act as a key hydrogen bond donor. nih.gov |

| Presence of Heteroatom (N, O, S) | Negative | Indicates that the presence of these atoms at a particular substitution site is detrimental to activity. nih.gov |

This table is based on findings from a QSAR study on related benzoylaminobenzoic acid derivatives and serves as an example of QSAR principles. nih.gov Such models are valuable for guiding the synthesis of new derivatives with potentially improved activity. ejbps.com

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of 2-(Phenylthio)benzoic acid, providing detailed information about the hydrogen, carbon, and oxygen atomic environments within the molecule.

¹H NMR, ¹³C NMR, and ¹⁷O NMR for Structural Elucidation and Mechanistic Studies

¹H NMR (Proton NMR) spectra are instrumental in identifying the chemical environment of hydrogen atoms. For this compound, the aromatic protons of the benzoic acid and phenylthio groups typically appear as multiplets in the range of δ 7.11–8.14 ppm. rsc.org In one study using DMSO as a solvent, the proton signals were observed as a triplet for two protons between δ 7.15-7.20 ppm, a multiplet for another two protons between δ 7.30-7.40 ppm, a multiplet for three protons between δ 7.49-7.62 ppm, a doublet for one proton with a coupling constant of J= 7.9 Hz between δ 7.89-7.91 ppm, and another doublet for one proton with a coupling constant of J= 8 Hz between δ 8.00-8.03 ppm. rsc.org Another study in CDCl₃ reported multiplets for the aromatic protons at δ 8.14 (dd, J = 7.8, 1.5 Hz, 1H), 7.62–7.55 (m, 2H), 7.49–7.43 (m, 3H), 7.32–7.26 (m, 1H), 7.19–7.11 (m, 1H), and 6.86–6.79 (m, 1H). rsc.org

¹³C NMR (Carbon-13 NMR) spectroscopy provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found downfield. In DMSO, the carbonyl carbon signal appears at δ 168.09 ppm. rsc.org The aromatic carbons resonate in the region of δ 124.99–139.40 ppm. rsc.org A study in CDCl₃ reported the carbonyl carbon at δ 171.2 ppm and the aromatic carbons in the range of δ 124.4–144.7 ppm. rsc.org

Detailed ¹³C NMR data in DMSO shows peaks at δ 124.99, 126.47, 128.54, 131.37, 131.84, 132.06, 132.86, 133.76, 138.75, and 139.40 ppm. rsc.org In CDCl₃, the reported chemical shifts are δ 144.7, 136.0, 133.3, 132.3, 130.0, 129.4, 127.4, 125.5, and 124.4 ppm. rsc.org

While ¹H and ¹³C NMR are standard techniques, ¹⁷O NMR can offer direct information about the oxygen atoms in the carboxylic acid group, although it is less commonly reported due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope.

Interactive Data Table: NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

| ¹H | DMSO | 7.15-7.20 | t | rsc.org |

| ¹H | DMSO | 7.30-7.40 | m | rsc.org |

| ¹H | DMSO | 7.49-7.62 | m | rsc.org |

| ¹H | DMSO | 7.89-7.91 | d, J=7.9 Hz | rsc.org |

| ¹H | DMSO | 8.00-8.03 | d, J=8 Hz | rsc.org |

| ¹H | CDCl₃ | 8.14 | dd, J = 7.8, 1.5 Hz | rsc.org |

| ¹H | CDCl₃ | 7.62–7.55 | m | rsc.org |

| ¹H | CDCl₃ | 7.49–7.43 | m | rsc.org |

| ¹H | CDCl₃ | 7.32–7.26 | m | rsc.org |

| ¹H | CDCl₃ | 7.19–7.11 | m | rsc.org |

| ¹H | CDCl₃ | 6.86–6.79 | m | rsc.org |

| ¹³C | DMSO | 168.09 | C=O | rsc.org |

| ¹³C | DMSO | 124.99–139.40 | Aromatic C | rsc.org |

| ¹³C | CDCl₃ | 171.2 | C=O | rsc.org |

| ¹³C | CDCl₃ | 124.4–144.7 | Aromatic C | rsc.org |

CIDNP (Chemically Induced Dynamic Nuclear Polarization) for Radical Intermediates

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful technique used to detect and study the behavior of radical intermediates in chemical reactions. While specific CIDNP studies focusing solely on this compound are not extensively documented in the provided search results, the general principles of CIDNP are relevant to reactions involving this compound where radical mechanisms might be at play. For instance, in photochemical or thermal reactions involving bond cleavage (e.g., C-S bond), CIDNP could potentially be used to observe polarized NMR signals of the resulting radical species, providing insights into the reaction mechanism.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm its structure. The most prominent is the strong absorption from the carbonyl group (C=O) of the carboxylic acid, which is typically observed in the range of 1680–1720 cm⁻¹. Additionally, the broad absorption band corresponding to the O-H stretch of the carboxylic acid is expected between 2500 and 3300 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while C-H bending vibrations in the substituted benzene (B151609) rings are found between 700 and 900 cm⁻¹. The weaker S-C stretching vibration is expected in the 600–700 cm⁻¹ region.

Interactive Data Table: IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

| O-H (Carboxylic Acid) | 2500–3300 | Broad | |

| C-H (Aromatic) | 3000–3100 | Stretch | nih.gov |

| C=O (Carboxylic Acid) | 1680–1720 | Strong Stretch | |

| C-C (Aromatic) | 1500–1600 | Ring Vibrations | |

| C-H (Aromatic) | 700–900 | Bending | |

| S-C (Thioether) | 600–700 | Weak Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which helps in confirming its structure. The molecular weight of this compound is 230.28 g/mol . rsc.org High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement. For the protonated molecule [M+H]⁺, the calculated mass is 231.0480, with an experimental finding of 231.0489. rsc.org

The fragmentation pattern in mass spectrometry provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives involve the loss of the carboxyl group or parts of it. For instance, the fragmentation of benzoic acid itself shows characteristic losses of OH (m/z 105) and subsequently CO (m/z 77, the phenyl cation). docbrown.info For this compound derivatives, cleavage of the C-S bond is also a possible fragmentation pathway.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Technique | Reference |

| [M+H]⁺ | 231.0480 | 231.0489 | HRMS | rsc.org |

Elemental Analysis for Composition Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a compound. This data is then compared with the theoretical values calculated from the molecular formula (C₁₃H₁₀O₂S) to confirm the purity and empirical formula of this compound. For a related compound, 2-(pyridin-2-ylthio)benzoic acid, the theoretical elemental analysis was C, 62.32%; H, 3.92%; N, 6.06%; O, 13.84%; S, 13.86%, which matched well with the experimental values of C, 62.33%; H, 3.95%; N, 6.07%. rsc.org Such agreement provides strong evidence for the compound's composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound itself was not found in the provided search results, the technique is widely applied to similar benzoic acid derivatives. researchgate.netnih.gov These studies reveal that benzoic acids often form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. researchgate.net X-ray diffraction would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and potential π-π stacking between the aromatic rings, which govern the crystal packing. The study of cocrystals of benzoic acid derivatives using variable-temperature powder X-ray diffraction (VT-PXRD) has also been reported to understand their formation and phase transitions. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational methodology for investigating the molecular properties of organic compounds, including this compound. This theoretical approach allows for the detailed exploration of electronic structure, conformational possibilities, spectroscopic characteristics, and reaction mechanisms, providing insights that are complementary to experimental findings. DFT calculations, particularly using hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) or aug-cc-pVTZ, are frequently employed to model the behavior of benzoic acid derivatives with high accuracy. vjst.vnresearchgate.netvjst.vn

DFT calculations are instrumental in elucidating the electronic properties of this compound by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vnconicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netvjst.vn A smaller gap generally implies higher reactivity.

For molecules containing similar functionalities, the HOMO is typically associated with electron-rich regions, such as the phenylthio group, while the LUMO is often located on electron-deficient sites like the carboxylic acid moiety. researchgate.net The analysis of FMOs helps in predicting the most likely sites for nucleophilic and electrophilic attacks.

Table 1: Calculated Electronic Properties Based on DFT Analysis of Analogous Compounds

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 5.5 |

| Ionization Potential (IP) | Approximated as -EHOMO | 6.5 to 7.5 |

| Electron Affinity (EA) | Approximated as -ELUMO | 1.5 to 2.5 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.0 to 2.75 |

Note: The values in the table are illustrative and based on DFT studies of structurally related aromatic acids and thioethers. vjst.vnvjst.vnconicet.gov.ar

The flexibility of this compound, primarily due to rotation around the C-S and C-C single bonds, gives rise to multiple possible conformations. Conformational analysis using DFT aims to identify the most stable three-dimensional structures (conformers) by optimizing their geometries and calculating their relative energies. sid.ir The global minimum on the potential energy surface corresponds to the most stable conformer.

Computational studies on similar flexible molecules have demonstrated the ability of DFT to accurately predict the relative stabilities, typically reported as differences in total energy (ΔE) or Gibbs free energy (ΔG). sid.ir For this compound, key conformational questions include the relative orientation of the two aromatic rings and the orientation of the carboxylic acid group. The possibility of intramolecular hydrogen bonding between the acidic proton of the carboxyl group and the lone pairs of the sulfur atom can significantly influence the conformational preference. Modern computational workflows often employ cost-effective semiempirical methods for an initial broad conformational search, followed by refinement of the low-energy structures using higher-level DFT calculations. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (ΔE, kcal/mol) |

|---|---|---|

| A | Global Minimum (e.g., planar, intramolecular H-bond) | 0.00 |

| B | Twisted Phenyl Ring | +1.5 |

| C | Alternate COOH orientation | +2.8 |

| D | Highly Twisted Conformer | +5.2 |

Note: This table is illustrative, demonstrating the type of data obtained from a conformational analysis. The stability of conformers is influenced by steric hindrance and weak intramolecular interactions.

DFT calculations are a reliable tool for predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. researchgate.netmdpi.com

Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental FT-IR and Raman spectra. tandfonline.com This allows for the confident assignment of vibrational modes to specific functional groups, such as the O-H stretch, C=O stretch of the carboxylic acid, and C-S stretch of the thioether.

Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT). tandfonline.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. vjst.vn TD-DFT also provides information on the oscillator strength, which relates to the intensity of the absorption, and the nature of the electronic transitions involved (e.g., HOMO→LUMO). vjst.vnvjst.vn Such calculations can also model the effect of different solvents on the electronic spectra. tandfonline.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |

|---|---|---|

| O-H stretch | Carboxylic Acid | ~3500-3600 (monomer), ~2900-3100 (dimer) |

| C=O stretch | Carboxylic Acid | ~1700-1750 |

| C-S stretch | Thioether | ~600-700 |

| Aromatic C-H bend | Substituted Benzene Rings | ~700-900 |

Note: Wavenumbers are approximate and based on DFT studies of benzoic acid and its derivatives. vjst.vn

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. This is particularly relevant for transition-metal-catalyzed reactions where this compound or its derivatives can act as bidentate S,O-ligands. rsc.orgrsc.org

By modeling the structures of reactants, intermediates, and products, computational chemists can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which governs the reaction rate. rsc.orgacs.org

For example, in palladium-catalyzed C-H functionalization reactions, DFT studies have been used to investigate the role of similar S,O-ligands. rsc.org These studies can differentiate between proposed mechanisms, such as a concerted metalation-deprotonation (CMD) pathway, and identify the rate-determining step of the catalytic cycle. acs.orgnih.gov Such analyses shed light on how the ligand structure influences reactivity and selectivity in complex organic transformations. rsc.orgnih.gov

Table 4: Illustrative Energy Profile for a Catalyzed C-H Activation Step

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Substrate + Catalyst | 0.0 |

| Intermediate 1 | Coordination Complex | -5.0 |

| Transition State (TS) | C-H Bond Cleavage | +22.5 |

| Intermediate 2 | Metallacycle | -10.0 |

Note: This table provides a hypothetical energy profile for a generic C-H activation reaction, based on data from DFT studies on related catalytic systems. rsc.orgacs.org

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies for 2-(Phenylthio)benzoic Acid and its Derivatives

The synthesis of diaryl thioethers, including this compound, has traditionally been approached through methods like the Ullmann condensation, which often requires harsh reaction conditions. nih.govbldpharm.com Modern research is focused on developing more efficient, milder, and versatile synthetic strategies.

A primary area of development is the advancement of transition-metal-catalyzed cross-coupling reactions . These methods offer milder conditions and greater functional group tolerance. nih.gov Catalytic systems based on affordable and environmentally friendly metals such as copper and iron are of particular interest. For instance, copper-catalyzed Ullmann-type reactions are being refined to proceed under less demanding conditions. bldpharm.com

Another avenue of exploration is the synthesis of novel derivatives. Research has demonstrated the synthesis of 2-(phenylthio)benzoylarylhydrazones by first esterifying this compound, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. researchgate.net This intermediate is then condensed with various aldehydes to produce a library of hydrazone derivatives, showcasing the parent acid's utility as a scaffold for creating new chemical entities with potential biological activities. researchgate.net

Future work will likely focus on expanding the library of accessible derivatives and optimizing reaction conditions to improve yields and reduce environmental impact.

Exploration of this compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net While many chiral auxiliaries have been developed and are widely used in asymmetric synthesis, the specific application of this compound for this purpose is an area that remains largely unexplored. wikipedia.orgresearchgate.net

The structural rigidity and defined spatial arrangement of its functional groups suggest that derivatives of this compound could potentially influence the stereoselectivity of reactions. Future research may involve designing and synthesizing chiral derivatives of this compound and evaluating their effectiveness in controlling stereochemistry in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. The development of a novel, recoverable, and efficient chiral auxiliary from this scaffold would be a significant contribution to the field of organic synthesis.

Further Investigation into Biological Activity and Mechanism of Action against Emerging Pathogens

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzoic acid derivatives are known for their antimicrobial properties, and research has begun to probe the activity of this compound derivatives against various pathogens. researchgate.netengineering.org.cn

A notable study investigated a series of 2-(phenylthio)benzoylarylhydrazone derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. researchgate.net Two compounds from the series, the 5-Nitro-2-furyl and 5-Nitro-2-thienyl analogues, demonstrated significant inhibitory effects. researchgate.net

| Compound | Derivative Structure | IC₅₀ (μg/mL) | IC₉₀ (μg/mL) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4f | 5-Nitro-2-furyl analogue | 2.92 | 7.57 | 0.39 |

| 4g | 5-Nitro-2-thienyl analogue | 3.11 | 2.96 | 1.05 |

Future research will need to expand upon these findings, testing the compound and its derivatives against a wider array of emerging and resistant pathogens, including those in the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Elucidating the mechanism of action, which for many benzoic acid derivatives involves disrupting cellular pH balance, will be crucial for optimizing their therapeutic potential. doi.org

Application in Materials Science for Functionalized Polymers and Advanced Materials

The incorporation of specific functional groups into polymers can dramatically alter their properties, leading to advanced materials with tailored characteristics. This compound is being investigated as a building block for such functionalized polymers . chemimpex.comnih.gov

The presence of both a carboxylic acid and a thioether linkage makes it a candidate for creating polythioesters . chemrxiv.orged.ac.uk These polymers are analogues of polyesters where one or both oxygen atoms in the ester linkage are replaced by sulfur. This substitution can lead to materials with improved thermal stability, mechanical properties, and high refractive indices. chemimpex.comed.ac.uk Research in this area is focused on developing synthetic methods for high molecular weight polythioesters and exploring their properties for applications in coatings, adhesives, and optical materials. chemimpex.comed.ac.uk While general principles are established, specific studies detailing the polymerization of this compound itself are an emerging field of interest.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Catalyst Design

In the context of this compound, AI and ML can be applied in several ways: